molecular formula C₄₀H₈₂O₁₅ B1145508 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol CAS No. 54350-53-7

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

Cat. No.: B1145508
CAS No.: 54350-53-7
M. Wt: 803.07
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Description

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol: is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol typically involves the stepwise addition of ethylene oxide units to a suitable initiator, such as a primary alcoholpolymerization and is usually carried out under controlled conditions to ensure the desired chain length and functionality.

    Initiation: The reaction begins with the deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH).

    Propagation: Ethylene oxide is then added to the deprotonated alcohol, resulting in the formation of an alkoxide intermediate. This intermediate reacts with additional ethylene oxide units, extending the polyether chain.

    Termination: The reaction is terminated by neutralizing the alkoxide intermediate with an acid, such as hydrochloric acid (HCl), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors equipped with precise temperature and pressure controls. The process involves continuous feeding of ethylene oxide and the initiator, along with efficient mixing to ensure uniform polymerization. The final product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a polyether with a terminal alkane group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Polyethers with terminal alkane groups.

    Substitution: Halogenated polyethers.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.

    Industry: Utilized in the production of lubricants, adhesives, and coatings due to its unique physical properties.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is primarily based on its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles and other self-assembled structures, which can encapsulate and transport various substances. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxahexacontan-1-ol: A similar polyether alcohol with an additional ethylene oxide unit, resulting in a longer chain length and slightly different physical properties.

    3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-Hexadecaoxaheptacontan-1-ol: Another related compound with two additional ethylene oxide units, further extending the chain length and altering its properties.

Uniqueness

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is unique due to its specific chain length and the balance between hydrophilic and hydrophobic segments. This balance makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic substances.

Properties

CAS No.

54350-53-7

Molecular Formula

C₄₀H₈₂O₁₅

Molecular Weight

803.07

Origin of Product

United States

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